molecular formula C17H19NO3 B402236 3,5-dimethoxy-N-(1-phenylethyl)benzamide CAS No. 289632-36-6

3,5-dimethoxy-N-(1-phenylethyl)benzamide

Numéro de catalogue: B402236
Numéro CAS: 289632-36-6
Poids moléculaire: 285.34g/mol
Clé InChI: GNSCTHKZYGRCNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Dimethoxy-N-(1-phenylethyl)benzamide is a benzamide derivative characterized by two methoxy groups at the 3- and 5-positions of the benzene ring and an N-(1-phenylethyl) substituent. The 1-phenylethyl group introduces chirality, making it a candidate for enantioselective studies . Notably, derivatives of this scaffold have been explored in medicinal chemistry, including as intermediates in synthesizing boronic acids for metal-catalyzed reactions .

Propriétés

Numéro CAS

289632-36-6

Formule moléculaire

C17H19NO3

Poids moléculaire

285.34g/mol

Nom IUPAC

3,5-dimethoxy-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C17H19NO3/c1-12(13-7-5-4-6-8-13)18-17(19)14-9-15(20-2)11-16(10-14)21-3/h4-12H,1-3H3,(H,18,19)

Clé InChI

GNSCTHKZYGRCNI-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC

SMILES canonique

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
3,5-Dimethoxy-N-(1-phenylethyl)benzamide 3,5-dimethoxy, N-(1-phenylethyl) 315.36 g/mol Chiral separation (Rs = 1.89), intermediate in boronic acid synthesis
3,5-Dinitro-N-(1-phenylethyl)benzamide 3,5-dinitro, N-(1-phenylethyl) 329.30 g/mol High chiral resolution (Rs = 1.89) via MOF-based HPLC
N-(6-Isobutoxy-indenothiazol-2-yl)-3,5-dimethoxybenzamide (7c) 3,5-dimethoxy, indenothiazole with isobutoxy 449.50 g/mol Anti-SARS-CoV-2 activity (40% yield)
3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide (22b) Dual N-substituents: methoxyphenyl and pyrimidine 408.43 g/mol Precursor for cyclization to pyrimido-isoquinolinones
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide 3,5-dimethoxy, N-(1-methylpyrazol-3-yl) 261.28 g/mol Moderate water solubility (28.5 µg/mL)
3,5-Dimethoxy-N-(4-naphthalen-2-yl-thiazol-2-yl)benzamide 3,5-dimethoxy, thiazole with naphthyl 405.46 g/mol Potential kinase inhibition (ZINC01505411)

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-(1-phenylethyl)benzamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling 3,5-dimethoxybenzoic acid with 1-phenylethylamine using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in a polar aprotic solvent (e.g., acetonitrile/water mixtures). Post-reaction, purification via crystallization (methanol:water, 4:1) yields the product. Purity is validated using HPLC (>95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies methoxy groups (δ ~3.8 ppm for OCH₃), aromatic protons (δ ~6.5–7.5 ppm), and amide NH (δ ~8–9 ppm).
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
  • X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., amide-NH⋯O interactions) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA. Controls should include reference drugs (e.g., ibuprofen for COX-2) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

Methodological Answer:

  • Substituent Tuning : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to alter electronic properties and binding affinity.
  • Stereochemical Effects : Synthesize enantiomers (R/S-1-phenylethyl) and compare activity via chiral HPLC and biological assays.
  • Prodrug Design : Introduce hydrolyzable esters to improve bioavailability .

Q. What computational tools predict binding modes and target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Screen against targets like COX-2 or β-tubulin using PDB structures (e.g., 5KIR for COX-2).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent effects (Hammett σ values) with activity data .

Q. How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS protocols for cytotoxicity.
  • Batch-to-Batch Consistency : Validate compound purity and stability (e.g., via accelerated degradation studies).
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify confounding variables (e.g., solvent effects) .

Q. What strategies mitigate low solubility in aqueous systems?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain cell viability.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm via nanoprecipitation) for sustained release.
  • Salt Formation : Synthesize hydrochloride salts via HCl gas diffusion .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between cell lines?

Methodological Answer:

  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231).
  • Mechanistic Studies : Perform ROS detection (DCFH-DA assay) or apoptosis markers (Annexin V/PI) to identify pathways.
  • Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.